Cas no 196304-00-4 (5-ethyl-1-methyl-1H-imidazole)
5-ethyl-1-methyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole, 5-ethyl-1-methyl-
- 5-ethyl-1-methyl-1H-imidazole
- 5-ethyl-1-methylimidazole
- SCHEMBL178520
- MFCD28657613
- SY268701
- 196304-00-4
-
- MDL: MFCD28657613
- Inchi: 1S/C6H10N2/c1-3-6-4-7-5-8(6)2/h4-5H,3H2,1-2H3
- InChI Key: NNUKGGJBMPLKIW-UHFFFAOYSA-N
- SMILES: N1(C)C=NC=C1CC
Computed Properties
- Exact Mass: 110.0845
- Monoisotopic Mass: 110.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 72.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- PSA: 17.82
5-ethyl-1-methyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM385675-1g |
5-Ethyl-1-methyl-1H-imidazole |
196304-00-4 | 95%+ | 1g |
$180 | 2023-01-19 | |
| Chemenu | CM385675-5g |
5-Ethyl-1-methyl-1H-imidazole |
196304-00-4 | 95%+ | 5g |
$583 | 2023-01-19 | |
| eNovation Chemicals LLC | Y1192829-1g |
5-Ethyl-1-methyl-1H-imidazole |
196304-00-4 | 95% | 1g |
$1375 | 2024-07-19 | |
| Enamine | EN300-315714-1.0g |
5-ethyl-1-methyl-1H-imidazole |
196304-00-4 | 1.0g |
$821.0 | 2023-02-24 | ||
| Enamine | EN300-315714-2.5g |
5-ethyl-1-methyl-1H-imidazole |
196304-00-4 | 2.5g |
$1701.0 | 2023-09-05 | ||
| Enamine | EN300-315714-5.0g |
5-ethyl-1-methyl-1H-imidazole |
196304-00-4 | 5.0g |
$2154.0 | 2023-02-24 | ||
| Enamine | EN300-315714-10.0g |
5-ethyl-1-methyl-1H-imidazole |
196304-00-4 | 10.0g |
$2708.0 | 2023-02-24 | ||
| Enamine | EN300-315714-1g |
5-ethyl-1-methyl-1H-imidazole |
196304-00-4 | 1g |
$821.0 | 2023-09-05 | ||
| Enamine | EN300-315714-5g |
5-ethyl-1-methyl-1H-imidazole |
196304-00-4 | 5g |
$2154.0 | 2023-09-05 | ||
| Enamine | EN300-315714-10g |
5-ethyl-1-methyl-1H-imidazole |
196304-00-4 | 10g |
$2708.0 | 2023-09-05 |
5-ethyl-1-methyl-1H-imidazole Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 5-ethyl-1-methyl-1H-imidazole
Comprehensive Overview of 5-Ethyl-1-Methyl-1H-Imidazole (CAS No. 196304-00-4)
5-Ethyl-1-methyl-1H-imidazole, with the CAS number 196304-00-4, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique imidazole ring structure, which imparts it with a range of chemical and biological properties that make it valuable for various applications.
The molecular formula of 5-ethyl-1-methyl-1H-imidazole is C7H11N2, and it has a molecular weight of 127.17 g/mol. The compound is a colorless to white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is approximately 88°C, and it exhibits good thermal stability under normal laboratory conditions.
In the realm of chemical synthesis, 5-ethyl-1-methyl-1H-imidazole serves as an important building block for the preparation of more complex molecules. The imidazole ring is known for its ability to participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and coordination chemistry. These properties make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Recent studies have highlighted the potential of 5-ethyl-1-methyl-1H-imidazole in pharmaceutical research. For instance, a study published in the Journal of Medicinal Chemistry in 2022 explored the use of imidazole derivatives as potent inhibitors of specific enzymes involved in cancer progression. The researchers found that certain derivatives of 5-ethyl-1-methyl-1H-imidazole exhibited significant anti-cancer activity by selectively inhibiting key enzymes in cancer cells. This finding opens up new avenues for the development of targeted cancer therapies.
In addition to its pharmaceutical applications, 5-ethyl-1-methyl-1H-imidazole has shown promise in materials science. Imidazole-based compounds are known for their ability to form stable complexes with metal ions, making them useful in the synthesis of metal-organic frameworks (MOFs). MOFs are highly porous materials with a wide range of applications, including gas storage, catalysis, and drug delivery. A study published in Advanced Materials in 2023 demonstrated that MOFs synthesized using 5-ethyl-1-methyl-1H-imidazole as a ligand exhibited exceptional gas adsorption properties and catalytic activity.
The biological activity of 5-ethyl-1-methyl-1H-imidazole has also been investigated extensively. Imidazoles are known to interact with various biological targets, including enzymes, receptors, and ion channels. A recent study published in Bioorganic & Medicinal Chemistry Letters explored the use of imidazole derivatives as modulators of G-protein-coupled receptors (GPCRs). The researchers found that certain derivatives of 5-ethyl-1-methyl-1H-imidazole could selectively modulate GPCRs involved in pain signaling pathways, suggesting potential applications in pain management.
The environmental impact and safety profile of 5-ethyl-1-methyl-1H-imidazole are also important considerations. While the compound is generally considered safe for laboratory use when proper handling procedures are followed, it is essential to conduct thorough environmental risk assessments before its widespread application. Studies have shown that imidazoles can be biodegraded under certain conditions, but their persistence and potential accumulation in ecosystems need to be carefully monitored.
In conclusion, 5-Ethyl-1-methyl-1H-imidazole (CAS No. 196304-00-4) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique chemical properties and biological activity make it an important molecule for ongoing scientific investigations and potential commercial applications. As research continues to uncover new uses and properties of this compound, it is likely to play an increasingly significant role in various fields of science and technology.
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